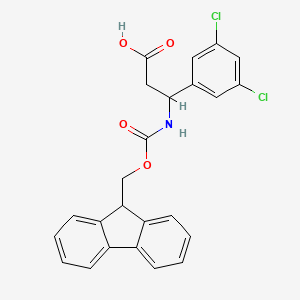
N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide” is a compound that is related to the antagonists of calcitonin gene-related peptide receptors (CGRP-receptor) . These antagonists are used in therapy for treatment of neurogenic vasodilation, neurogenic inflammation, migraine, and other headaches, thermal injury, circulatory shock, flushing associated with menopause, airway inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), and other conditions .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against similar viral pathogens.
Anti-inflammatory Applications
The indole nucleus, found in many bioactive compounds, is known for its anti-inflammatory effects. Given the structural relation, the compound could be investigated for its potential to reduce inflammation, which is a common pathological condition associated with various diseases .
Anticancer Potential
Piperidine derivatives have been extensively studied for their anticancer activities. They are present in several pharmaceuticals and have shown promise in inhibiting tumor growth. The compound could be synthesized into novel derivatives and evaluated against different cancer cell lines to determine its efficacy as an anticancer agent .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of piperazine and pyrazole derivatives. Given the structural features of the compound, it could be synthesized and tested for its effectiveness against bacterial and fungal strains, contributing to the development of new antimicrobial agents.
Antitubercular Activity
Derivatives similar to the compound have shown significant activity against Mycobacterium tuberculosis. This opens up possibilities for the compound to be used in the treatment of tuberculosis, especially in creating new therapeutic agents that could be more effective against drug-resistant strains.
Antidiabetic Effects
Indole derivatives have been associated with antidiabetic activities. By exploring the pharmacological properties of the compound, it may be possible to develop new medications or treatments for diabetes, a disease that affects millions worldwide .
Antimalarial Applications
The biological activity of indole derivatives extends to antimalarial effects. The compound could be investigated for its potential use in preventing or treating malaria, which remains a major health challenge in many parts of the world .
Anticholinesterase Activity
Indole derivatives have also been found to possess anticholinesterase activities, which are important in the treatment of neurodegenerative diseases like Alzheimer’s. The compound could be researched for its ability to inhibit cholinesterase, potentially offering a new approach to managing such conditions .
Mécanisme D'action
The mechanism of action of this compound is likely related to its role as an antagonist of CGRP-receptors . CGRP is a naturally occurring peptide that has a number of biological effects, including vasodilation . When CGRP binds to its receptors, it activates intracellular adenylate cyclase, exerting its biological action . As an antagonist, this compound would be expected to block the action of CGRP.
Propriétés
IUPAC Name |
N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-2-18-16(22)21-9-5-6-11(10-21)14-19-20-15(23-14)12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQAWVDPEXAZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2567290.png)
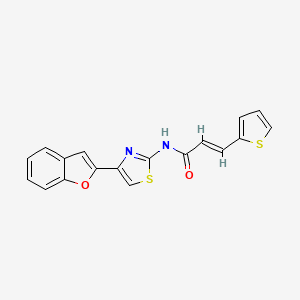
![N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2567292.png)

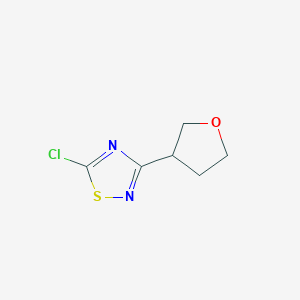
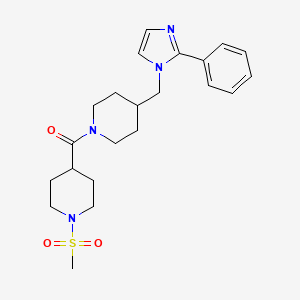
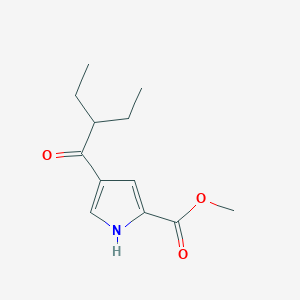
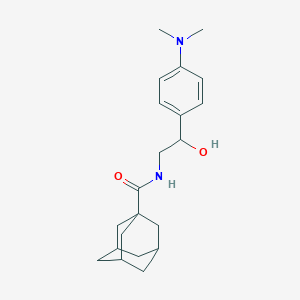
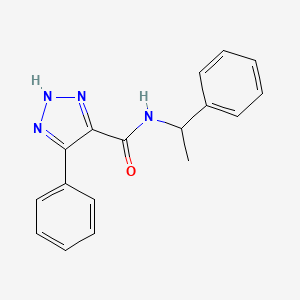
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)
![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)

![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)
